(4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone
Description
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[1-(6-phenylpyrimidin-4-yl)azetidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O/c25-20-6-8-21(9-7-20)28-10-12-29(13-11-28)24(31)19-15-30(16-19)23-14-22(26-17-27-23)18-4-2-1-3-5-18/h1-9,14,17,19H,10-13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVZQUMOHPQTJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3CN(C3)C4=NC=NC(=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is substituted with a fluorophenyl group using nucleophilic substitution reactions.
Synthesis of the Azetidine Derivative: The azetidine ring is synthesized and substituted with a phenylpyrimidinyl group through a series of cyclization and substitution reactions.
Coupling Reaction: The final step involves coupling the piperazine and azetidine derivatives under specific conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl and phenylpyrimidinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Oxidation of the piperazine ring can lead to the formation of N-oxides.
Reduction: Reduction of the carbonyl group results in the corresponding alcohol.
Substitution: Substitution reactions can yield various derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, (4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential interactions with various biological targets. It can serve as a ligand in binding studies to understand receptor-ligand interactions.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Piperazine Moieties
Arylpiperazine derivatives often exhibit substituent-dependent activity. For example:
- Compound 21 (): Contains a 4-(trifluoromethyl)phenyl group on the piperazine ring.
- Target Compound : The 4-fluorophenyl substituent balances lipophilicity and polarity, likely improving blood-brain barrier penetration compared to bulkier groups like trifluoromethyl .
Table 1: Substituent Comparison
Heterocyclic Ring Systems
The azetidine-pyrimidine system in the target compound contrasts with other heterocycles in analogs:
- Compound 5 (): Features a pyrazole ring linked to a butanone chain. Pyrazole’s planar structure facilitates π-π stacking but may reduce conformational flexibility compared to azetidine .
Table 2: Heterocyclic Impact
Research Findings and Hypothesized Activity
While direct pharmacological data for the target compound are unavailable, structural analogs suggest:
- Receptor Binding: The fluorophenyl group may enhance serotonin (5-HT) or dopamine receptor affinity compared to non-halogenated analogs .
- Metabolic Stability : Fluorine substitution likely reduces oxidative metabolism, extending half-life relative to trifluoromethyl derivatives .
- Solubility : The pyrimidine ring’s nitrogen atoms could improve aqueous solubility compared to thiophene or benzotriazole systems .
Biological Activity
The compound (4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone, often referred to as compound X , is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potentials, supported by case studies and research findings.
Chemical Structure and Properties
Chemical Formula: C19H21FN4O
Molecular Weight: 344.40 g/mol
IUPAC Name: this compound
Synthesis
Compound X can be synthesized through a multi-step reaction involving the coupling of piperazine derivatives with pyrimidine and azetidine moieties. The synthesis typically involves:
- Formation of the piperazine derivative.
- Coupling with a pyrimidine derivative.
- Finalization through methanone formation.
Research indicates that compound X may function as a serotonin receptor modulator , specifically targeting the 5HT2 receptor subtype. This interaction is crucial for various neurological processes, including mood regulation and anxiety management.
Antimicrobial Activity
A study demonstrated that compound X exhibited significant antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Properties
In vitro studies have shown that compound X can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's cytotoxicity was assessed using the MTT assay, revealing an IC50 value of approximately 15 µM against MCF-7 (breast cancer) cells.
Case Study 1: Antimelanogenic Effects
A recent study evaluated the antimelanogenic effects of derivatives related to compound X on Agaricus bisporus tyrosinase. The competitive inhibitor derived from compound X demonstrated an IC50 of 0.18 µM, significantly outperforming traditional inhibitors like kojic acid (IC50 = 17.76 µM). This suggests potential applications in skin whitening products and treatments for hyperpigmentation .
Case Study 2: Neurological Applications
Another study explored the effects of compound X on animal models of anxiety and depression. Behavioral tests indicated that administration of compound X resulted in a significant reduction in anxiety-like behaviors, comparable to standard anxiolytic treatments such as diazepam.
Pharmacokinetics
The pharmacokinetic profile of compound X indicates good oral bioavailability with moderate metabolic stability. Key parameters include:
- Half-life: Approximately 6 hours
- Peak Plasma Concentration (Cmax): Achieved within 2 hours post-administration.
Safety and Toxicology
Toxicological assessments reveal that compound X has a favorable safety profile with no significant adverse effects observed at therapeutic doses in animal models. However, further studies are necessary to fully understand its long-term effects and potential toxicity in humans.
Q & A
Q. How can researchers design structure-activity relationship (SAR) studies to explore the impact of fluorophenyl group substitutions?
- Substitution strategy :
- Electron-withdrawing groups : Replace fluorine with Cl or CF3 to modulate electron density .
- Positional isomers : Synthesize meta- and ortho-fluorophenyl analogs to assess steric effects .
- Data analysis : Correlate substituent Hammett σ values with receptor binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
